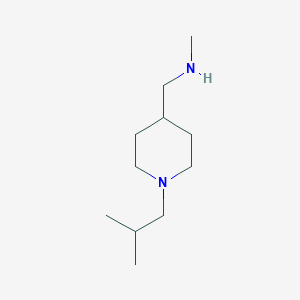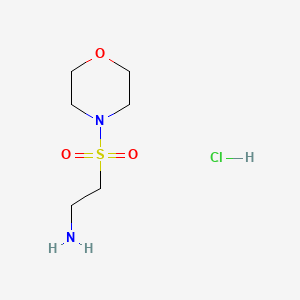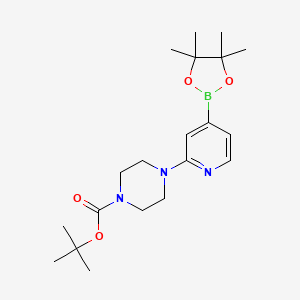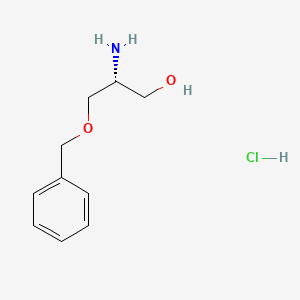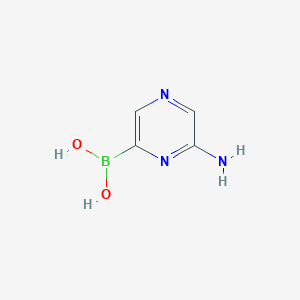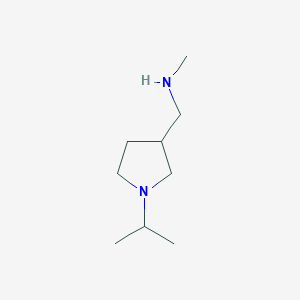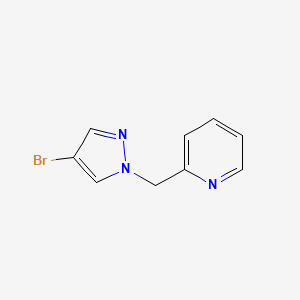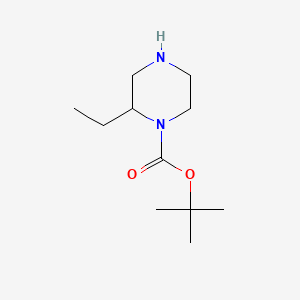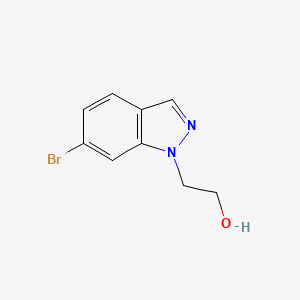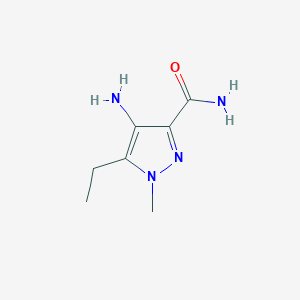
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide
Vue d'ensemble
Description
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide (AEMPA) is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the pyrazole ring system and has a molecular weight of 197.25 g/mol. AEMPA has been studied for its potential role in the synthesis of other molecules and its potential application in the development of drugs, antibiotics, and other pharmaceuticals. In addition, AEMPA has been studied for its potential role in the regulation of biochemical and physiological processes and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide is a heterocyclic compound that has shown potential in the synthesis of various heterocycles. Its derivatives, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, are valuable for constructing a wide range of heterocyclic compounds. These compounds have applications in dye synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from precursors like amines and phenols, thus highlighting its significance in heterocyclic chemistry and dye production (Gomaa & Ali, 2020).
Biological Activities
Pyrazole carboxylic acid derivatives, including this compound, are recognized for their diverse biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This broad spectrum of biological activities makes these derivatives crucial scaffolds in medicinal chemistry, guiding the development of new pharmaceuticals (Cetin, 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound contributes to the formation of complex structures. Its functional groups, such as amide and carboxylic acid, engage in conventional hydrogen bonding and aurophilic interactions. These interactions are pivotal in developing zero- or one-dimensional supramolecular architectures, illustrating the compound's role in enhancing the rational design of crystal structures through functionalizing metal complexes with hydrogen bonding potential (Tiekink, 2014).
Catalysis and Polymer Science
This compound has applications in catalysis and polymer science. It serves as a building block for ionic polymers where metal is firmly incorporated, influencing the synthesis of metal-containing cured resins and polymers. These materials exhibit high impact strength and are useful in applications requiring durable polymeric materials (Matsuda, 1997).
Anticancer Research
The compound is also explored in anticancer research. Pyrazoline derivatives, synthesized from this compound, have shown significant anticancer activity. These derivatives target various cancer mechanisms, indicating the compound's potential as a precursor in developing new anticancer agents. This highlights its role in pharmaceutical research aimed at combating cancer through novel therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Mécanisme D'action
Target of Action
Similar compounds like 3-methylpyrazole-5-carboxylic acid are known to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it might interact with its target enzyme, possibly dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the body .
Biochemical Pathways
If we consider its potential role as a dao inhibitor, it could impact the metabolism of d-amino acids . This could have downstream effects on various biological processes, including neurotransmission, immune response, and renal function, among others .
Result of Action
If it acts as a dao inhibitor, it could potentially protect cells from oxidative stress induced by d-serine . This could have implications for various health conditions, including neurodegenerative diseases and kidney disorders .
Safety and Hazards
Safety and hazards associated with a compound depend on its structure and properties. For instance, Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety and hazards associated with “4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide” are not specified in the available resources.
Analyse Biochimique
Biochemical Properties
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors, altering their conformation and impacting signal transduction processes. These interactions highlight the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain transcription factors, leading to changes in gene expression profiles. This can result in altered cellular responses, such as increased proliferation or apoptosis, depending on the context. Furthermore, the compound’s impact on metabolic pathways can lead to shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged activation of signaling pathways or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can be observed. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit key enzymes in glycolysis, leading to reduced glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles. These interactions underscore the compound’s potential to impact metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and activity. These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-amino-5-ethyl-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVNGCZZXMLAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593603 | |
| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-80-8 | |
| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

